Fmoc-YA-OH

Description

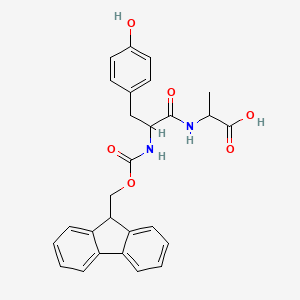

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDSZKOCWAEMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Innovations for Fmoc Ya Oh and Analogues

Principles and Advancements in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a widely used method for synthesizing peptides, involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support mtoz-biolabs.compowdersystems.comoup.com. The Fmoc group serves as a temporary Nα-protecting group, which is removed under basic conditions in each synthesis cycle mtoz-biolabs.comiris-biotech.de. Side chains of trifunctional amino acids are protected with acid-labile groups, typically tert-butyl (tBu) or trityl (Trt) derivatives, which are stable during the Fmoc deprotection steps but removed during the final cleavage from the resin using strong acid, commonly trifluoroacetic acid (TFA) iris-biotech.depeptide.comsigmaaldrich.com. This orthogonal protection scheme is advantageous for selective modifications peptide.com.

Advancements in Fmoc-SPPS aim to address challenges such as incomplete reactions, side reactions, and the synthesis of complex or long peptide sequences powdersystems.comoup.com. Innovations include the development of improved resins, linkers, coupling reagents, and deprotection protocols, as well as the integration of techniques like microwave heating cem.comcem.com.

Optimized Coupling Reagents and Conditions in Fmoc SPPS

Efficient peptide bond formation is crucial in SPPS. A variety of coupling reagents are employed to activate the carboxyl group of the incoming Fmoc-amino acid, facilitating its reaction with the free amino group on the resin-bound peptide chain mtoz-biolabs.com. Common coupling reagents include carbodiimides (e.g., DIC, DCC) often used in combination with additives like HOBt or HOAt, and uronium or phosphonium (B103445) salts (e.g., HBTU, TBTU, HATU, PyBOP) chempep.com.

Optimized coupling conditions involve factors such as the choice of coupling reagent, solvent, reaction time, temperature, and the use of excess reagents to drive the reaction to completion mtoz-biolabs.comchempep.com. For challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, more potent reagents like HATU or the use of pre-formed amino acid fluorides may be necessary chempep.comnih.gov. Microwave heating has also been shown to accelerate coupling reactions and improve efficiency cem.comcem.com.

| Coupling Reagent Class | Examples | Common Additives | Notes |

| Carbodiimides | DIC, DCC | HOBt, HOAt | Often used with additives to suppress racemization. chempep.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | DIPEA, Collidine | Popular and effective, can react with free amino group if not pre-activated. chempep.com |

| Phosphonium Salts | BOP, PyBOP, PyBrOP | DIPEA | Effective for standard and some difficult couplings. chempep.comsigmaaldrich.com |

| Amino Acid Fluorides | Fmoc-AA-F (in situ) | DIPEA | Useful for hindered amino acids. chempep.comnih.gov |

Refined Fmoc Deprotection Protocols and Side Reaction Mitigation

The removal of the Fmoc group is typically achieved using a base, most commonly piperidine (B6355638), in a solvent like DMF mtoz-biolabs.compeptide.comnih.gov. The deprotection yields dibenzofulvene and a piperidine adduct peptide.comchempep.com. While generally efficient, Fmoc deprotection can sometimes be slow or incomplete, particularly with certain amino acid sequences or in aggregated regions of the peptide chain peptide.comiris-biotech.de.

Refined deprotection protocols aim to ensure complete Fmoc removal and minimize side reactions. These include optimizing piperidine concentration and reaction time, or using alternative bases like DBU, which is faster but requires a scavenger for the dibenzofulvene byproduct peptide.comnih.gov. Incomplete deprotection can lead to the incorporation of deletion sequences iris-biotech.de.

Side reactions during Fmoc-SPPS can impact peptide purity and yield. Common side reactions include diketopiperazine formation, particularly at the dipeptide stage with C-terminal proline or when the resin linkage is susceptible chempep.comiris-biotech.de. Aspartimide formation and subsequent rearrangement can occur with aspartic acid residues, leading to α and β-peptides chempep.comiris-biotech.de. Other side reactions include the oxidation of methionine, transfer of protecting groups, and the formation of 3-(1-piperidinyl)alanine chempep.comiris-biotech.de. Strategies to mitigate these side reactions involve careful selection of amino acid derivatives with appropriate side-chain protection, optimization of reaction conditions, and the use of scavengers during cleavage sigmaaldrich.comiris-biotech.de.

Solution-Phase Synthesis Routes for Fmoc-Amino Acid and Dipeptide Derivatives

While SPPS is dominant for longer peptides, solution-phase synthesis remains relevant for the preparation of protected amino acids, dipeptides like Fmoc-Tyr-Ala-OH, and other small peptide fragments google.commdpi.com. Solution-phase synthesis allows for easier purification of intermediates, which can be advantageous for producing highly pure building blocks.

The synthesis of Fmoc-Ala-OH, a component of Fmoc-Tyr-Ala-OH, can be achieved by reacting L-alanine with an Fmoc-protecting group reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in a suitable solvent system chemicalbook.com. Similarly, Fmoc-Tyr-OH can be prepared by Fmoc protection of tyrosine.

The synthesis of a dipeptide like Fmoc-Tyr-Ala-OH in solution typically involves coupling Fmoc-Tyr-OH with an alanine (B10760859) derivative, such as alanine tert-butyl ester (Ala-OtBu), using a coupling reagent rsc.org. After peptide bond formation, the tert-butyl ester protecting group on the C-terminus of alanine can be removed under acidic conditions to yield Fmoc-Tyr-Ala-OH with a free carboxylic acid. rsc.org

| Step | Reactants | Reagents/Conditions | Product |

| Fmoc Protection of Amino Acid | Amino Acid, Fmoc-OSu or Fmoc-Cl | Base (e.g., Na₂CO₃), Solvent (e.g., H₂O/dioxane) | Fmoc-Amino Acid-OH |

| Dipeptide Coupling (Solution Phase) | Fmoc-Tyr-OH, Ala-OtBu HCl | Coupling Reagent (e.g., HBTU), Base (e.g., DIPEA), Solvent (e.g., DMF) | Fmoc-Tyr-Ala-OtBu |

| C-Terminal Deprotection (Solution Phase) | Fmoc-Tyr-Ala-OtBu | Acid (e.g., TFA) | Fmoc-Tyr-Ala-OH |

Modular Synthesis of Chemically Modified Fmoc-Amino Acid Building Blocks

The ability to incorporate chemically modified and unnatural amino acids is a significant advantage of peptide synthesis, allowing for the creation of peptidomimetics and peptides with enhanced properties peptide.combeilstein-journals.orggoogle.com. Modular synthesis approaches focus on preparing Fmoc-protected derivatives of these modified amino acids, which can then be seamlessly integrated into standard SPPS or solution-phase protocols.

Strategies for N-Alkylation (e.g., N-Methylation) in Fmoc-Protected Amino Acids

N-alkylation, particularly N-methylation, is a common modification that can improve peptide bioavailability and metabolic stability nih.govuq.edu.au. Introducing N-methylated amino acids into a peptide sequence often involves synthesizing the corresponding Fmoc-N-Me-amino acid building block nih.gov.

One strategy for N-methylation of Fmoc-protected amino acids involves protecting the α-amino group with a group like 2-nitrobenzenesulfonyl (o-NBS) after Fmoc removal, which makes the remaining NH acidic nih.gov. Alkylation can then be performed using an alkyl halide (e.g., methyl iodide) and a base nih.govresearchgate.net. After alkylation, the o-NBS group is removed, and the α-amine is re-protected with Fmoc nih.gov. Solid-phase methods using resins like 2-chlorotrityl chloride (2-CTC) have been developed for the synthesis of Fmoc-N-Me-amino acids, where the resin serves as a temporary protecting group for the carboxylic acid nih.gov.

Integration of Unnatural and Derivatized Amino Acid Moieties

Fmoc-SPPS is well-suited for incorporating a wide variety of unnatural and derivatized amino acids iris-biotech.depeptide.comnih.gov. These can include amino acids with modified side chains, backbone modifications, or those carrying labels or tags.

Examples of derivatized amino acids compatible with Fmoc-SPPS include phosphorylated tyrosine (Fmoc-Tyr(P)-OH) derivatives, sulfotyrosine (Fmoc-Tyr(SO₃H)-OH) derivatives, and methylated lysine (B10760008) or arginine derivatives nih.govsigmaaldrich.com. These modified amino acids are typically synthesized as Fmoc-protected building blocks with appropriate side-chain protection that is compatible with the Fmoc deprotection and final cleavage conditions nih.govsigmaaldrich.com. The incorporation of these building blocks into peptide sequences is achieved using standard coupling procedures in SPPS nih.gov. Unnatural amino acids with extended side chains (homo amino acids) or other novel structures can also be synthesized as Fmoc-protected monomers and incorporated into peptides google.comiris-biotech.de.

Structural Characterization and Advanced Spectroscopic Analysis of Fmoc Ya Oh Systems

Fundamentals and Applications of Spectroscopic Techniques

Spectroscopic techniques are crucial for probing the molecular-level details of Fmoc-YA-OH and its assemblies, offering information about electronic transitions, vibrational modes, molecular connectivity, conformation, and chirality.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

UV-Vis spectroscopy is a valuable tool for studying molecules containing chromophores, which are groups of atoms that absorb light in the UV-Vis region. libretexts.orgvscht.czupi.edu The Fmoc group, with its extended aromatic system, acts as a strong chromophore. reading.ac.ukacs.orgnih.gov UV-Vis spectroscopy can be used to identify the presence of the Fmoc group and to study its electronic transitions. Changes in the UV-Vis spectrum, such as shifts in absorbance maxima (λmax) or changes in intensity, can provide information about the environment of the Fmoc group and its involvement in π-π stacking interactions during self-assembly. upi.edumsu.edu The absorption of UV light by proteins, for instance, is attributed to the aromatic amino acids like tyrosine, phenylalanine, and tryptophan. libretexts.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Assignment

FTIR and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their local environment. mdpi.com These techniques probe the vibrational modes of chemical bonds, yielding a unique spectral fingerprint for a compound. mdpi.combruker.comlibretexts.org

In the context of this compound, FTIR and Raman spectroscopy can be used to:

Confirm the presence of characteristic functional groups such as amide bonds (from the peptide linkage), carboxylic acid (at the C-terminus), and the Fmoc group. mdpi.comlibretexts.org

Investigate hydrogen bonding interactions, which play a significant role in peptide self-assembly. reading.ac.ukacs.orgmdpi.com Shifts in the characteristic absorption bands of O-H, N-H, and C=O stretching vibrations can indicate the formation and strength of hydrogen bonds. libretexts.orgresearchgate.netresearchgate.net

Study changes in the secondary structure of the peptide backbone upon self-assembly. For example, specific amide I and amide II band positions in FTIR spectra are indicative of different secondary structures like α-helices or β-sheets. chinesechemsoc.orgnih.gov Studies on other Fmoc-dipeptides have shown FTIR to be useful in identifying β-sheet structures characterized by broad peaks in the 1690–1670 cm⁻¹ range. chinesechemsoc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is a powerful technique for determining the structure, purity, and dynamics of molecules. citeab.comroyalsocietypublishing.org It provides detailed information about the connectivity of atoms and the three-dimensional conformation of a molecule in solution.

For this compound, NMR spectroscopy can be used to:

Verify the chemical structure and purity of the synthesized compound.

Assign resonances to specific protons and carbons within the Fmoc group, tyrosine, and alanine (B10760859) residues.

Investigate the conformation of the dipeptide backbone and the orientation of the Fmoc group and amino acid side chains.

Study molecular interactions and dynamics in solution, including those that precede or occur during self-assembly. Changes in chemical shifts and coupling constants can indicate changes in the molecular environment and conformation upon aggregation.

Circular Dichroism (CD) Spectroscopy for Supramolecular Chirality and Secondary Structure

CD spectroscopy is particularly useful for studying chiral molecules and their assemblies, providing insights into secondary structure and supramolecular chirality. mdpi.comlibretexts.orgmdpi.comcreative-proteomics.com Chiral molecules differentially absorb left and right circularly polarized light, and this difference in absorption is measured by CD spectroscopy. creative-proteomics.com

In the context of this compound systems, CD spectroscopy can be applied to:

Assess the secondary structure of the peptide component. Characteristic CD signals in the far-UV region (190-250 nm) are associated with different secondary structures like α-helices and β-sheets. creative-proteomics.comresearchgate.net

Probe the supramolecular chirality arising from the arrangement of chiral this compound molecules within self-assembled structures. chinesechemsoc.orgnih.gov The bulky aromatic Fmoc group can exhibit induced chirality upon self-assembly, leading to distinct CD signals in the near-UV region. nih.gov Studies on other Fmoc-dipeptides have used CD to access the supramolecular chiral environments of Fmoc-chromophores and have shown characteristic positive and negative peaks related to β-sheet structures. chinesechemsoc.org CD can also be used to study chirality inversion in self-assembled structures under different conditions. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. citeab.comuni.luadvancedchemtech.com It is a powerful tool for confirming the identity of synthesized molecules and studying their fragmentation patterns.

For this compound, MS can be used to:

Determine the accurate molecular weight of the intact molecule, confirming its identity.

Analyze fragmentation patterns to gain further structural information.

Identify potential impurities or byproducts in a synthesis.

Characterize peptides, with techniques like MALDI-MS and ES-MS being useful for detecting protected and desulfated peptides in the case of modified tyrosine. sigmaaldrich-jp.com

Microscopic and Scattering Techniques for Self-Assembled Architectures

While spectroscopy provides molecular-level details, microscopic and scattering techniques are essential for visualizing the morphology and determining the dimensions and structure of the larger self-assembled architectures formed by this compound.

Techniques such as Transmission Electron Microscopy (TEM), Cryo-TEM, Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and optical microscopy can be used to directly image the self-assembled structures, revealing morphologies such as fibrils, ribbons, tubes, or spherical particles. reading.ac.ukacs.orgnih.govchinesechemsoc.orgroyalsocietypublishing.orgcam.ac.uk These methods provide visual evidence of the type of structures formed under different assembly conditions. For example, cryo-TEM imaging has been used to investigate nanosheet, nanoribbon, or nanotube structures formed by Fmoc-amino acids. nih.gov

Scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), provide information about the internal structure, dimensions, and arrangement of molecules within the self-assembled aggregates. reading.ac.ukacs.orgnih.govnih.gov SAXS is sensitive to larger-scale structures (nanometers), while WAXS provides information about molecular packing and order at shorter distances (angstroms), including details about π-π stacking interactions. nih.gov Combined, these techniques offer a comprehensive picture of the hierarchical structure of this compound assemblies.

Here is a table summarizing some of the techniques and their applications in studying this compound systems:

| Technique | Principle | Key Applications for this compound Systems |

| UV-Vis Spectroscopy | Absorption of UV-Vis light by electronic transitions in chromophores. | Identifying Fmoc group, studying π-π stacking, monitoring environmental changes of the chromophore. |

| FTIR Spectroscopy | Absorption of IR light by molecular vibrations. | Identifying functional groups, studying hydrogen bonding, analyzing peptide secondary structure (e.g., β-sheet). |

| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations. | Complementary to FTIR for vibrational analysis, identifying functional groups, studying molecular structure. |

| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Confirming structure and purity, assigning resonances, studying molecular conformation and dynamics, investigating interactions. |

| Circular Dichroism (CD) | Differential absorption of polarized light by chiral molecules. | Analyzing peptide secondary structure (α-helix, β-sheet), probing supramolecular chirality, studying chiral amplification. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions. | Confirming molecular identity and weight, analyzing fragmentation, identifying impurities. |

| Electron Microscopy (TEM, SEM) | Imaging using electron beams. | Visualizing morphology of self-assembled structures (fibrils, ribbons, tubes), observing nanoscale features. |

| Atomic Force Microscopy (AFM) | Probing surface topography with a sharp tip. | Imaging surface morphology and nanoscale features of assemblies. |

| Scattering Techniques (SAXS, WAXS) | Scattering of X-rays by the sample. | Determining dimensions and internal structure of assemblies, analyzing molecular packing and order, studying π-π stacking distances. |

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a widely used technique to visualize the internal structure and morphology of self-assembled nanomaterials with high resolution. Studies on Fmoc-dipeptide self-assembly systems, such as Fmoc-YL and Fmoc-FF, have utilized TEM to reveal the formation of fibrous networks and other nanostructures nih.govbeilstein-journals.org. While direct TEM images specifically of this compound self-assemblies are not extensively detailed in the provided search results, the application of TEM to similar Fmoc-dipeptides indicates its utility in visualizing the nanostructural features of this compound aggregates nih.govbeilstein-journals.org. For instance, TEM analysis of other Fmoc-short peptide hydrogels has shown the presence of fibrils beilstein-journals.org. The preparation of samples for TEM typically involves depositing a dilute solution of the self-assembled material onto a TEM grid, often followed by staining to enhance contrast advancedchemtech.com. This allows for the visualization of individual fibers, bundles, or other aggregated forms that constitute the self-assembled network.

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) for Molecular Packing and Fibril Structure

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for investigating the molecular packing arrangement and crystalline structure within self-assembled materials. XRD provides information about the long-range order and crystallographic phases present in a sample, while WAXS is particularly useful for studying the molecular arrangement and spacing within ordered domains, such as the fibrils formed by peptide self-assembly. These techniques involve irradiating the sample with X-rays and analyzing the resulting diffraction pattern, which is characteristic of the material's atomic and molecular structure. While specific XRD or WAXS data for this compound are not detailed in the provided results, studies on related Fmoc-protected amino acids and dipeptides, such as Fmoc-Phe derivatives, have successfully used XRD to understand molecular packing and the formation of crystalline phases within self-assembled structures. For instance, powder diffraction has been used to study polymorphic forms of Fmoc-Phe. WAXS analysis can provide insights into sub-nanometer scale structures, including the degree of crystallinity and interatomic spacing within ordered regions of this compound assemblies. The diffraction patterns obtained from XRD and WAXS can help determine the spacing between molecules within fibers or sheets and how these molecules are oriented relative to each other.

Supramolecular Self Assembly and Hydrogelation Phenomena of Fmoc Ya Oh and Derivatives

Fundamental Driving Forces in Fmoc-Dipeptide Self-Assembly

The self-assembly of Fmoc-dipeptides into supramolecular structures is driven by a synergistic interplay of non-covalent interactions. These forces collectively stabilize the assembled structures and facilitate their organization into higher-order architectures, ultimately leading to hydrogel formation. uni.lu The primary driving forces include aromatic π-stacking interactions of the Fmoc group, inter- and intra-molecular hydrogen bonding networks within the peptide backbone and side chains, and hydrophobic interactions. uni.lusigmaaldrich.com

Aromatic π-Stacking Interactions of the Fluorenylmethoxycarbonyl (Fmoc) Moiety

The Fmoc group, a bulky aromatic unit conjugated to the N-terminus of the dipeptide, plays a crucial role in initiating and driving the self-assembly process. chem960.com Its planar aromatic structure enhances peptide self-assembly by providing significant π-π stacking interactions. sigmaaldrich.com This aromatic stacking promotes the association of individual Fmoc-dipeptide molecules, contributing substantially to the stability of the forming supramolecular structures. sigmaaldrich.com Studies on various Fmoc-dipeptides indicate that the π-π interactions of intermolecular Fmoc groups are among the main driving forces in the self-assembly process. nih.gov The close association and orientation of fluorenyl groups within self-assembled systems can be monitored using techniques like fluorescence spectroscopy and circular dichroism. sigmaaldrich.com

Inter- and Intra-Molecular Hydrogen Bonding Networks

Hydrogen bonding interactions, both between and within Fmoc-dipeptide molecules, are critical for stabilizing the self-assembled structures. The amide bonds within the peptide backbone are key contributors to intermolecular hydrogen bonding, which can induce self-assembly. sigmaaldrich.com While the Fmoc group provides the primary driving force through π-stacking, hydrogen bonding networks within the peptide sequence contribute to the formation and stabilization of ordered structures such as β-sheets. uni.lualfa-chemistry.com These hydrogen bonds, in concert with other non-covalent forces, help to orient the peptide chains and stabilize the growing supramolecular assembly. biosynth.com

Impact of Amino Acid Sequence and Side-Chain Characteristics on Assembly Propensity

The specific amino acid sequence and the characteristics of their side chains have a profound impact on the self-assembly propensity and the resulting hydrogel properties of Fmoc-dipeptides. Even a single amino acid difference can significantly alter the self-assembled nanostructures and the resulting hydrogels. The side chains of the amino acids provide auxiliary functions that influence the equilibrium between solubility and self-assembly capacity, such as enhancing hydrophobicity and intermolecular forces.

Research findings indicate that the hydrophobicity and amino acid sequences of substrates are closely related to enzymatic actions, such as binding capacity and catalytic efficiency, in enzyme-triggered self-assembly systems involving Fmoc-dipeptides like Fmoc-YA and Fmoc-YL. This highlights how the specific amino acids in Fmoc-YA-OH influence not only spontaneous assembly but also enzyme-mediated processes.

Morphological Diversity of Fmoc-Dipeptide Self-Assemblies

Fmoc-dipeptides, including this compound, can self-assemble into a variety of supramolecular nanostructures depending on the specific peptide sequence and the assembly conditions. The interplay of the driving forces discussed earlier leads to the formation of ordered structures that subsequently organize into three-dimensional networks capable of entrapping large amounts of water, forming hydrogels. nih.gov

Formation of Nanofibers and Fibrillar Hydrogel Architectures

A common morphology observed for Fmoc-dipeptide self-assemblies is the formation of one-dimensional supramolecular structures, such as nanofibers and twisted nanoribbons. nih.gov These elongated structures then entangle and cross-link to form a three-dimensional network, which is characteristic of hydrogels. nih.govalfa-chemistry.com Fmoc-dipeptides often self-assemble into a fibrous structure in the gel state. nih.gov

For this compound and similar Fmoc-dipeptides, the self-assembly process typically leads to the formation of nanofibrillar structures. uni.lusigmaaldrich.com These nanofibers are the fundamental building blocks of the hydrogel network. nih.govalfa-chemistry.com The arrangement of molecules within these fibrils is often stabilized by a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones, potentially forming β-sheet-like structures. uni.lualfa-chemistry.com The amino acid side chains are often presented on the surface of these nanofibers. alfa-chemistry.com Bundles of these nanofibers interact through supramolecular ordering to form a highly-interweaved network that gives the hydrogel its structural integrity. alfa-chemistry.com

The specific morphology can be influenced by factors such as the concentration of the peptide, pH, ionic strength, temperature, and the method used to trigger self-assembly. nih.govsigmaaldrich.com For instance, ultrasonication has been shown to control the self-assembly process of some Fmoc-dipeptides, transforming coiled nanofibers into spherical aggregates, which is attributed to enhanced stacking interactions of the fluorenyl rings. nih.gov However, the predominant morphology leading to hydrogelation in many Fmoc-dipeptide systems, including those related to this compound, is the formation of entangled nanofibers. nih.gov

Controlled Formation of Nanoparticles and Structural Transitions

The self-assembly of Fmoc-dipeptides, including this compound, is driven by noncovalent interactions such as hydrogen bonding and π-π interactions between the aromatic fluorenyl rings rsc.orgbilkent.edu.tr. These interactions contribute to increasing order and directionality in the self-assembly process rsc.org. The balance of these forces can lead to the formation of various supramolecular nanostructures.

While the search results did not provide specific details on the controlled formation of nanoparticles and structural transitions specifically for this compound, related Fmoc-modified amino acids and peptides demonstrate such phenomena. For instance, Fmoc-Tyr(tbu)-OH can form sphere-like assemblies at room temperature which undergo a morphological transition to fiber-like structures upon heating to 70°C researchgate.net. Similarly, Fmoc-Tyr can form fibrous structures in the gel state, driven mainly by hydrogen bonding, while molecular stacking of Fmoc moieties dominates in the crystalline state, indicating different molecular arrangements depending on the assembly conditions mdpi.com.

The morphology of self-assembled peptide nanostructures can be influenced by factors such as temperature, pH, and solvent polarity, leading to structural transitions between different forms like fibrils, tapes, or spherical micelles bilkent.edu.trresearchgate.netnih.gov. The specific amino acid sequence and modifications play a crucial role in determining the resulting morphology and the conditions under which structural transitions occur bilkent.edu.trmdpi.com.

Enzyme-Instructed Self-Assembly (EISA) Mechanisms and Control Strategies

Enzyme-Instructed Self-Assembly (EISA) is a powerful strategy that integrates enzymatic reactions with self-assembly to create responsive biomaterials, including hydrogels excli.debrandeis.edunih.govnih.govthno.org. In EISA, an enzyme acts on a non-self-assembling precursor molecule, converting it into a self-assembling species that then aggregates to form nanostructures nih.govthno.org. This process is particularly attractive because enzymes can operate under mild, biologically relevant conditions with high specificity nih.govthno.org.

The general mechanism of EISA involves two fundamental steps: the enzymatic transformation of the precursor (either bond cleavage or formation) and the subsequent self-assembly of the resulting amphiphilic product via supramolecular interactions thno.org.

While direct information on EISA of this compound was not extensively found, the EISA of other Fmoc-peptides, particularly those containing tyrosine, has been well-studied. A prominent example is the EISA of Fmoc-phosphotyrosine (Fmoc-pY), a precursor that is converted by alkaline phosphatase (ALP) into Fmoc-tyrosine (Fmoc-Y) excli.denih.govnih.gov. Fmoc-Y then self-assembles into nanofibers, leading to hydrogelation excli.denih.govnih.gov. The kinetics of this self-assembly and gelation process can be probed using techniques like time-resolved rheology and spectroscopy, and the hydrogel modulus can be tuned by varying the enzyme concentration nih.gov.

Enzymatic hydrolysis can also be used to remove C-terminal esters from Fmoc-peptides to drive self-assembly nih.gov. Conversely, reverse hydrolysis catalyzed by enzymes like thermolysin can condense Fmoc-peptides with amino acids or other peptides, forming new self-assembling molecules thno.orgnih.gov. This thermolysin-catalyzed approach has been used to produce Fmoc-tripeptides that self-assemble into nanofibers and hydrogels thno.org.

EISA offers control strategies based on enzyme specificity and activity. By designing specific peptide sequences as substrates for particular enzymes, self-assembly can be triggered in a controlled manner, potentially with spatiotemporal precision bilkent.edu.trchinesechemsoc.org. This enzyme-responsive feature allows for targeted self-assembly in specific environments, such as within cells or in tissues where certain enzymes are overexpressed excli.denih.govchinesechemsoc.orgacs.org.

The morphology of the resulting assemblies in EISA can also be influenced by factors such as the concentration of the enzyme nih.gov. For example, the morphology of assemblies formed from a phosphopentapeptide precursor upon dephosphorylation by ALP was found to be dependent on the ALP concentration, transitioning from nanoparticles to nanoribbons nih.gov.

EISA is being explored for various applications, including the creation of biomaterials for drug delivery and targeted cancer therapy, leveraging the ability to trigger self-assembly in situ nih.govchinesechemsoc.orgacs.orgmdpi.com.

Computational and Theoretical Investigations of Fmoc Ya Oh Systems

Molecular Dynamics (MD) Simulations for Dynamic Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their assemblies over time. For Fmoc-peptides, MD simulations can provide insights into the mechanisms of self-assembly, a process driven by various non-covalent interactions such as π-π stacking of Fmoc groups, hydrogen bonding, and hydrophobic interactions. Studies on related Fmoc-modified peptides, such as Fmoc-S-OH, have utilized MD simulations with force fields like CHARMM to explore their self-assembly into nanostructures like spherical micelles. researchgate.net These simulations can reveal the intermediate structures formed during assembly and the specific molecular interactions that drive the process. researchgate.net By simulating the movement and interactions of individual Fmoc-YA-OH molecules in a solvent, MD can help elucidate the pathways and driving forces behind their aggregation and the formation of higher-order structures.

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure, geometry, and properties of molecules. For peptides, including this compound, DFT calculations can provide highly accurate information about their ground state electronic structure and molecular geometry. DFT has been employed in peptide studies for tasks such as calculating conformational energies and validating parameters used in molecular mechanical force fields. researchgate.netnih.gov The accuracy of DFT makes it a valuable tool for understanding the intrinsic properties of the this compound molecule in isolation or in small clusters.

Mechanistic Insights into Chemical Transformations and Reaction Pathways

DFT calculations can be used to investigate the mechanisms and energy profiles of chemical reactions and transformations involving peptides. By calculating the energies of reactants, transition states, and products, DFT can provide insights into reaction pathways and activation barriers. While specific DFT studies on chemical transformations of this compound were not found in the provided search results, DFT is a standard method in computational chemistry for exploring reaction mechanisms in organic and biological molecules, making it applicable to studying potential reactions involving the peptide bonds or the side chains of this compound.

Computational Prediction of Binding Energies (e.g., MM-PBSA)

Computational methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the binding free energies of molecular complexes. These methods combine molecular mechanics energies with continuum solvation models. While specific MM-PBSA studies for this compound were not found in the provided search results, this technique is commonly applied to peptide-ligand interactions or peptide self-assembly processes to quantify the strength of binding and identify key residues involved in interactions. The application of MM-PBSA to this compound systems could provide quantitative data on the stability of its self-assembled structures or its interactions with other molecules.

Analysis of Conformational Landscapes and Helical Structures

Computational methods, including DFT and MD simulations, are essential for exploring the conformational space of peptides and analyzing their preferred structures, such as helical conformations. Studies using DFT-based force fields and MD simulations have investigated the conformational distributions and helical content in polypeptides. acs.org Analyzing the conformational landscape of this compound using these methods can reveal its flexibility and the relative stability of different conformers. While this compound is a dipeptide and unlikely to form stable extended helical structures on its own, computational analysis can still identify preferred dihedral angles and the influence of the Fmoc group and amino acid side chains on its local conformation. Computational studies on ferrocene-peptide conjugates have also shown how non-peptide moieties can induce specific turn-like geometries and hydrogen bonding patterns, highlighting the utility of these methods in understanding the structural influence of the Fmoc group. uni-muenchen.de

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses, typically performed using quantum mechanical methods like DFT, provide insights into the electronic properties and reactivity of molecules. MEP surfaces illustrate the charge distribution and can indicate regions prone to electrophilic or nucleophilic attack. FMO analysis, involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps understand the molecule's reactivity and electronic transitions. While specific MEP and FMO analyses for this compound were not found in the provided search results, these analyses are standard computational techniques used to characterize the electronic structure and predict the reactive sites of peptides and other organic molecules. Applying these methods to this compound would provide valuable information about the electronic environment around the Fmoc group, the peptide bond, and the amino acid side chains, aiding in the understanding of its interactions and potential reaction pathways.

Development and Validation of Computational Force Fields for Fmoc-Peptide Simulations

Accurate computational studies, particularly MD simulations, rely on well-developed and validated force fields that describe the interactions between atoms. The development and validation of force field parameters for peptides, including those with modified groups like Fmoc, are ongoing areas of research. Studies have focused on developing and validating parameters for the Fmoc moiety within existing force fields like CHARMM, ensuring they accurately reproduce experimental data and describe the conformational and interaction properties of Fmoc-peptides. researchgate.net Validation often involves comparing simulation results with experimental data, such as spectroscopic data or self-assembly behavior. researchgate.netresearchgate.netacs.org The development of DFT-based force fields and the validation of existing force fields like AMBER for peptides with various modifications are crucial for obtaining reliable results from computational studies of this compound and other Fmoc-peptides. researchgate.netacs.org

Advanced Research Applications of Fmoc Ya Oh Derived Materials

Supramolecular Hydrogels as Versatile Biomaterials in Chemical Biology

Supramolecular hydrogels formed by the self-assembly of Fmoc-peptide derivatives, including those related to Fmoc-YA-OH, have attracted significant attention as versatile biomaterials in chemical biology. These three-dimensional networks, held together by non-covalent interactions, offer unique environments for various research applications. fishersci.be,

Hydrogel-Based Platforms for Enzyme Immobilization

Fmoc-peptide hydrogels serve as effective platforms for enzyme immobilization, offering potential advantages in terms of enzyme stability and activity in various chemical transformations. For instance, the self-assembly of Fmoc-TyrOH into supramolecular hydrogels can be triggered enzymatically by acid phosphatase. Research has demonstrated the immobilization of enzymes, such as lipase (B570770) B, within peptide hydrogels formed from Fmoc-diphenylalanine, facilitating chemical reactions within these gel matrices. Studies have also shown that hydrogels created from mixtures of Fmoc-amino acids, such as Fmoc-K and Fmoc-F, can be used to immobilize enzymes like laccase, horseradish peroxidase, or α-chymotrypsin, leading to improved enzyme activity and stability.,

Design of Nanocarrier Systems for Molecular Encapsulation

Supramolecular hydrogels, including those based on self-assembling peptides, are being explored as nanocarrier systems for the encapsulation and controlled release of molecules in research settings. fishersci.be, These hydrogels can physically encapsulate active substances within their 3D network structure. Research has also investigated nanoparticles formed by Fmoc-Trp(Boc)-OH for encapsulating molecules like doxorubicin, demonstrating the potential of Fmoc-protected amino acid derivatives in creating nanocarriers.

Scaffolds for In Vitro Cell Culture and Tissue Engineering Research

Hydrogels, including peptide-based supramolecular hydrogels, are widely utilized as scaffolds for in vitro cell culture and tissue engineering research due to their biocompatibility and tunable properties that can mimic the native extracellular matrix (ECM).,,, These scaffolds provide structural support and an environment conducive to cell adhesion, proliferation, and differentiation in a three-dimensional context.,, Studies have shown that hydrogels formed from Fmoc-peptide derivatives, such as Fmoc-FF/Fmoc-S mixtures, are compatible with various cell types and can support 3D cell culture. Similarly, hydrogels derived from Fmoc-K(Fmoc)D have been found suitable for both 2D and 3D cell culturing applications. The mechanical properties and chemical functionalities of these Fmoc-peptide gels can be varied, influencing cell behavior in culture.

Fmoc-Peptide Probes for Investigating Molecular Recognition and Folding

Fmoc-protected peptides and their derivatives are employed as molecular probes to investigate processes such as molecular recognition and protein folding. Thioamide-containing peptides, synthesized using Fmoc-based solid-phase peptide synthesis (SPPS), have been utilized as probes to monitor the folding of peptides and proteins. Furthermore, Fmoc-based SPPS has been used to synthesize PNA-based "snap-to-it" probes designed for detecting nucleic acids and studying molecular recognition events akin to protein-nucleic acid interactions. Fluorogenic peptide probes, also synthesized via Fmoc chemical methods, have been developed to study protein conformational changes.

Enhancements in Peptide and Protein Chemical Synthesis Methodologies

Fmoc-based solid-phase peptide synthesis (SPPS) is a cornerstone methodology for the chemical synthesis of peptides and small proteins, and ongoing research focuses on enhancing its efficiency and applicability.,, The Fmoc group is widely used as a temporary protecting group for the Nα-amino group during stepwise peptide elongation on a solid support., While piperidine (B6355638) in DMF is a common reagent for Fmoc deprotection, alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been explored to improve deprotection yields and reduce epimerization, particularly in the synthesis of challenging sequences or peptides containing modified residues like thioamides., Microwave-assisted SPPS represents another advancement that accelerates peptide synthesis, allowing for faster incorporation of amino acids and improved yields for longer sequences. The inherent mild conditions of Fmoc chemistry, compared to Boc chemistry, make it advantageous for the synthesis of peptides susceptible to acid-catalyzed side reactions.

Future Directions and Emerging Research Avenues for Fmoc Ya Oh Research

Interdisciplinary Approaches for Comprehensive System Understanding

A comprehensive understanding of Fmoc-YA-OH behavior necessitates the integration of knowledge and techniques from various scientific disciplines. Interdisciplinary approaches combining chemistry, physics, biology, and materials science are crucial for unraveling the complex interplay of factors governing this compound self-assembly, structure-property relationships, and interactions with biological systems or external stimuli rsc.org.

For instance, combining synthetic chemistry with advanced physical characterization techniques can provide detailed insights into the molecular forces driving this compound assembly kinetics and thermodynamics. Studies on related Fmoc-dipeptides, such as Fmoc-YL, have utilized experimental methods alongside computational simulations to explore the catalytic role of enzymes and the influence of amino acid sequence and hydrophobicity on self-assembly chinesechemsoc.orgchinesechemsoc.org. Applying similar combined experimental and computational approaches to this compound can elucidate the specific contributions of the tyrosine and alanine (B10760859) residues and the Fmoc group to its self-assembly behavior.

Furthermore, integrating biological perspectives is essential for applications in biomedicine. Understanding the interactions of this compound assemblies with cells, tissues, and biological molecules requires expertise in cell biology, molecular biology, and biochemistry. This includes investigating biocompatibility, biodegradation, and potential biological responses, although safety and adverse effect profiles are outside the scope here. The cooperative effects of enzymatic catalysis, templating, and salts on Fmoc-peptide hydrogelation highlight the complexity that interdisciplinary studies can help decipher acs.org.

Future research should focus on creating collaborative frameworks that bridge these disciplines. This could involve joint projects investigating:

The influence of environmental factors (pH, temperature, ionic strength) on this compound assembly using a combination of spectroscopic techniques (e.g., fluorescence spectroscopy, circular dichroism) and theoretical modeling acs.orgmdpi.commanchester.ac.uk.

The mechanical properties of this compound hydrogels through rheology and atomic force microscopy (AFM), correlated with their internal nanostructure determined by techniques like transmission electron microscopy (TEM) researchgate.netmdpi.commanchester.ac.ukarxiv.org.

The behavior of this compound in complex biological milieus, potentially involving collaborations with researchers in cell culture and tissue engineering researchgate.netmanchester.ac.uk.

Rational Design Principles for Tailored Fmoc-Peptide Architectures

The ability to rationally design Fmoc-peptide architectures with predictable structures and functions is a key area for future research. This involves establishing clear design principles that correlate amino acid sequence and modifications with desired self-assembly outcomes and material properties frontiersin.orgnih.govfrontiersin.org.

For this compound, rational design can focus on modifying the peptide sequence or incorporating non-natural amino acids to tune its self-assembly kinetics, morphology, and the resulting hydrogel properties. Principles derived from studies on other self-assembling peptides can be applied. For example, the balance of aromatic stacking (provided by the Fmoc group and tyrosine), amphiphilicity, and electrostatic interactions plays a significant role in assembly frontiersin.orgnih.govnih.gov.

Future research directions in rational design for this compound include:

Sequence Modifications: Investigating the effect of substituting alanine with other amino acids of varying hydrophobicity or charge on self-assembly and gelation properties.

Terminal Modifications: Exploring the impact of modifying the C-terminus of this compound (e.g., amidation or esterification) on its assembly behavior and potential for enzymatic processing chinesechemsoc.orgchinesechemsoc.org.

Incorporation of Non-Natural Amino Acids: Introducing modified tyrosine or alanine residues, or entirely different non-natural amino acids, to impart new functionalities or enhance specific interactions like halogen bonding dovepress.comresearchgate.net.

Computational Design: Utilizing molecular dynamics simulations and computational modeling to predict the self-assembly pathways and stable nanostructures of modified this compound sequences before experimental synthesis frontiersin.orgnih.govarxiv.org.

Data from studies on related systems can inform these design efforts. For instance, research on Fmoc-dipeptides has shown that amino acid sequence and hydrophobicity significantly influence interactions with enzymes like thermolysin, affecting both binding capacity and catalytic efficiency chinesechemsoc.orgchinesechemsoc.org. This suggests that subtle changes in the dipeptide sequence of this compound could drastically alter its behavior in the presence of biological catalysts.

Rational design principles can be guided by experimental data correlating structural features with observed properties. While specific data for this compound modifications might be limited, data from studies on Fmoc-FF and Fmoc-YL provide valuable insights into how sequence and environmental conditions influence self-assembly and mechanical properties rsc.orgarxiv.orgnih.gov.

Exploration of Novel Catalytic and Biocatalytic Systems for Fmoc-Peptide Modifications

The controlled modification and assembly of Fmoc-peptides using catalytic and biocatalytic systems represent a dynamic area of research with significant potential for this compound. Enzymes and artificial catalysts can be employed for the synthesis, degradation, or triggered assembly of this compound, offering spatial and temporal control over material formation and function chinesechemsoc.orgchinesechemsoc.orgacs.orgnih.govrsc.orgnih.gov.

Future research should explore novel catalytic systems tailored for this compound:

Enzyme-Triggered Assembly/Disassembly: Investigating the use of specific enzymes that can cleave or form peptide bonds or modify the Fmoc group or amino acid side chains of this compound. Thermolysin has been shown to catalyze both hydrolysis and condensation reactions of Fmoc-dipeptides, influencing gelation chinesechemsoc.orgchinesechemsoc.org. Identifying enzymes specific to the Tyr-Ala bond or capable of modifying tyrosine or alanine could enable triggered assembly or degradation of this compound structures.

Artificial Catalysts: Developing synthetic catalysts, including metal-coordinated peptides or small molecules, that can catalyze reactions involving this compound. Peptide-based catalysts mimicking enzyme active sites are being explored acs.orgnih.govrsc.org.

Biocatalytic Synthesis: Utilizing enzymes for the efficient and potentially stereoselective synthesis of this compound or modified versions thereof researchgate.netchemrxiv.org.

Integration of Catalysis with Self-Assembly: Designing systems where catalytic activity is coupled with the self-assembly process, allowing for the formation of functional materials with embedded catalytic sites acs.orgnih.govnih.gov. For example, self-assembled peptide nanostructures can serve as scaffolds for presenting catalytic residues or metal ions acs.orgnih.govrsc.org.

Research findings on related systems underscore the importance of this area. Studies have demonstrated enzyme-catalyzed gel-sol-gel transitions by modifying Fmoc-dipeptide sequences and utilizing the bidirectional catalytic actions of thermolysin chinesechemsoc.orgchinesechemsoc.org. The use of biocatalysis in the synthesis of self-assembling peptide hydrogels has also been reported, highlighting the potential for greener and more controlled production researchgate.net.

Development of Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes involved in this compound self-assembly, modification, and interaction with its environment requires advanced in situ characterization techniques. These techniques allow real-time monitoring of structural changes, kinetics, and mechanisms under relevant conditions mdpi.comrsc.orgarxiv.org.

Future research should focus on applying and developing cutting-edge in situ methods for this compound systems:

Time-Resolved Spectroscopy: Utilizing techniques like time-resolved fluorescence spectroscopy or circular dichroism to monitor changes in molecular conformation and aggregation state during self-assembly or enzymatic reactions in real-time acs.orgmdpi.com.

In Situ Microscopy: Employing techniques such as in situ AFM or liquid-phase TEM to directly visualize the nucleation and growth of this compound nanostructures as they form mdpi.comarxiv.org.

Rheology: Performing in situ rheological measurements to track the evolution of mechanical properties during the gelation process researchgate.netmanchester.ac.ukarxiv.org.

Coupled Techniques: Developing hyphenated techniques that combine different characterization methods to obtain a more comprehensive picture of dynamic processes. For example, coupling spectroscopy with microfluidics to study assembly under controlled flow conditions.

Advanced Scattering Techniques: Utilizing small-angle X-ray scattering (SAXS) or neutron scattering to probe the internal structure and morphology of this compound assemblies in solution or during formation manchester.ac.uk.

In situ real-time monitoring has already provided deeper insights into the self-assembly mechanisms of short peptide supramolecular polymers and the influence of factors like metal ions rsc.org. Applying these advanced techniques to this compound will be crucial for validating rational design principles and understanding the mechanisms underlying catalytic modifications and interactions in complex environments.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.